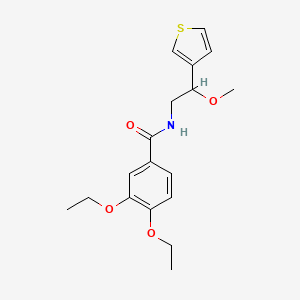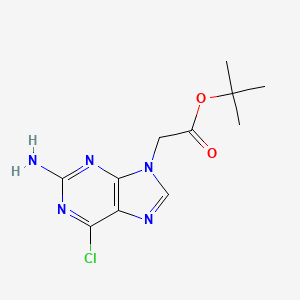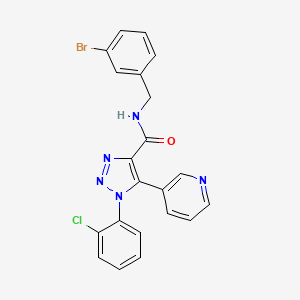
N-(3-bromobenzyl)-1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar heterocyclic compounds typically involves multi-step reactions including arylation, amide formation, and nucleophilic addition. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involved N1-arylation with 4-chloro-2-cyanopyridine followed by conversion to diethylamide, showcasing the complexity and versatility of synthesizing these types of compounds (Anuradha et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of these compounds is crucial for understanding their chemical behavior. The crystal structure and spectroscopic characterization, including FT-IR, NMR spectroscopy, and X-ray diffraction studies, provide detailed insights into the bonding patterns and molecular geometry. For example, a study on a similar compound highlighted the presence of intramolecular hydrogen bonds forming S(6) ring motifs and detailed the crystal packing stabilized by various interactions (Anuradha et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of these compounds can be explored through their interactions and transformations in various chemical reactions. For instance, the preparation of triazole derivatives involves reactions with selected aldehydes, showcasing their reactivity and potential for functionalization (Bekircan et al., 2008).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the practical applications and handling of these compounds. The molecular structure, especially the crystallographic analysis, provides insights into the physical characteristics and stability of these compounds.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are critical for exploring the utility of these compounds in chemical syntheses and potential applications. Studies on similar compounds have highlighted their antioxidative properties and potential for yielding novel derivatives with varied biological activities (Bekircan et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Pyridine Metallations in Synthesis of NK-1 Antagonists : Pyridine metallation chemistry has been utilized to produce triazole compounds exhibiting NK-1 antagonist activity, highlighting a potential therapeutic application (Jungheim et al., 2006).
Crystal Structure Analysis : The crystal structure of related compounds has been analyzed, providing insights into their molecular configuration and potential applications in crystallography (Anuradha et al., 2014).
Biological Activities
Antioxidant Properties : Compounds with similar structures have been evaluated for their antioxidant and antiradical activities, indicating their potential in oxidative stress-related research (Bekircan et al., 2008).
Insecticidal and Fungicidal Activities : Some derivatives have shown insecticidal and fungicidal activities, suggesting their utility in agricultural and pest control applications (Zhu et al., 2014).
Potential Therapeutic Applications
Antimicrobial Activity : Several studies have synthesized and tested derivatives for antimicrobial activities, indicating their potential in developing new antimicrobial agents (Komsani et al., 2015).
Cannabinoid Receptor Study : Derivatives have been used in the synthesis of radiotracers for studying cannabinoid receptors, contributing to neurological research (Katoch-Rouse & Horti, 2003).
Material Science and Chemistry
π-Hole Tetrel Bonding Interactions : Analysis of triazole derivatives in material science, exploring their bonding interactions and properties (Ahmed et al., 2020).
Lipase and α-Glucosidase Inhibition : Studies on the inhibition properties of these compounds, contributing to the understanding of enzyme interactions (Bekircan et al., 2015).
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-(2-chlorophenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClN5O/c22-16-7-3-5-14(11-16)12-25-21(29)19-20(15-6-4-10-24-13-15)28(27-26-19)18-9-2-1-8-17(18)23/h1-11,13H,12H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLMSKBEUVJIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)Br)C4=CN=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

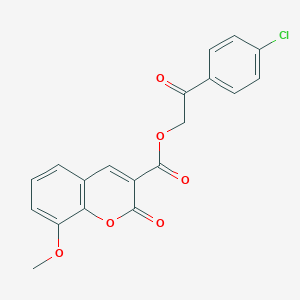

![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2483322.png)
![2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2483323.png)
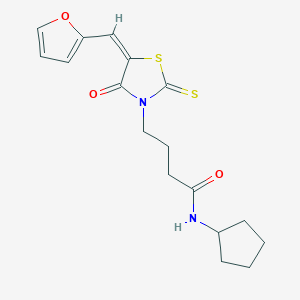


![1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane 4,4-dioxide;hydrochloride](/img/structure/B2483328.png)


![1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2483335.png)
